Technical Guide: Synthesis of 2-Hydrazinyl-3-methoxy-5-nitropyridine
Technical Guide: Synthesis of 2-Hydrazinyl-3-methoxy-5-nitropyridine
The following is an in-depth technical guide on the synthesis of 2-Hydrazinyl-3-methoxy-5-nitropyridine .
Introduction & Chemical Identity
2-Hydrazinyl-3-methoxy-5-nitropyridine (also known as 2-hydrazino-3-methoxy-5-nitropyridine) is a highly functionalized pyridine derivative employed primarily as a scaffold in the development of kinase inhibitors (e.g., JAK1/2 inhibitors) and high-energy nitrogen-rich materials.
The compound features three distinct functionalities on the pyridine ring:
-
Hydrazine moiety (C2): A versatile nucleophile serving as a "handle" for heterocyclization (e.g., forming triazoles or pyrazoles).
-
Methoxy group (C3): An electron-donating group that modulates the electronic properties of the ring and solubility.
-
Nitro group (C5): A strong electron-withdrawing group that activates the C2 position for Nucleophilic Aromatic Substitution (
) and serves as a precursor for amino-group reduction.
| Property | Detail |
| IUPAC Name | 2-Hydrazinyl-3-methoxy-5-nitropyridine |
| Molecular Formula | |
| Molecular Weight | 184.15 g/mol |
| Key Precursor | 2-Chloro-3-methoxy-5-nitropyridine |
| Reaction Type | Nucleophilic Aromatic Substitution ( |
Retrosynthetic Analysis
The synthesis is best approached via a convergent strategy relying on the activation of the pyridine ring by the nitro group. The hydrazine moiety is introduced in the final step via
Figure 1: Retrosynthetic tree illustrating the pathway from the pyridone starting material to the hydrazine target.
Synthetic Route Selection
While direct nitration of 2-chloro-3-methoxypyridine is possible, it often suffers from regioselectivity issues (competing 4-nitro and 6-nitro isomers) due to the directing conflict between the methoxy group and the pyridine nitrogen.
The preferred industrial route involves:
-
Nitration of 3-methoxy-2-pyridone (highly regioselective for the 5-position).
-
Chlorination using Phosphorus Oxychloride (
) to generate the reactive 2-chloro intermediate. -
Hydrazinolysis of the 2-chloro intermediate.
This guide details the final two stages, assuming the availability of 2-hydroxy-3-methoxy-5-nitropyridine or the commercial acquisition of 2-chloro-3-methoxy-5-nitropyridine .
Detailed Experimental Protocols
Phase 1: Synthesis of 2-Chloro-3-methoxy-5-nitropyridine
Note: If starting from commercially available 2-chloro-3-methoxy-5-nitropyridine, skip to Phase 2.
Objective: Convert the hydroxyl/oxo group at C2 into a good leaving group (Chloride).
Materials:
-
2-Hydroxy-3-methoxy-5-nitropyridine (1.0 eq)
-
Phosphorus Oxychloride (
) (5.0 - 10.0 eq) -
Phosphorus Pentachloride (
) (1.1 eq) - Optional, enhances rate -
Solvent: Neat or Acetonitrile (
) -
Base:
-Diethylaniline (catalytic) - Optional
Protocol:
-
Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (
or Ar). -
Addition: Charge the flask with 2-hydroxy-3-methoxy-5-nitropyridine. Carefully add
(excess acts as solvent and reagent). -
Reaction: Heat the mixture to reflux (approx. 105°C) for 3–5 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) until the starting material (
) disappears and the less polar product ( ) appears. -
Workup (Critical Safety Step):
-
Cool the reaction mixture to room temperature.
-
Remove excess
via rotary evaporation under reduced pressure (use a caustic trap for acidic vapors). -
Pour the viscous residue slowly onto crushed ice with vigorous stirring to hydrolyze remaining phosphoryl chlorides. Exothermic reaction!
-
Neutralize the aqueous suspension to pH 7–8 using saturated
or 10% .
-
-
Extraction: Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (
). -
Drying: Wash combined organics with brine, dry over anhydrous
, filter, and concentrate. -
Result: Yellow to brownish solid. Yield typically 85–95%.
Phase 2: Hydrazinolysis (The Target Synthesis)
Objective: Displace the C2-chloride with hydrazine via
Materials:
-
Hydrazine Hydrate (60–80% aqueous solution) (3.0 – 5.0 eq)
-
Solvent: Ethanol (EtOH) or Acetonitrile (
)
Protocol:
-
Dissolution: In a round-bottom flask, dissolve 2-chloro-3-methoxy-5-nitropyridine (e.g., 5.0 g, 26.5 mmol) in Ethanol (50 mL). The solution will be yellow.[3]
-
Nucleophile Addition: Cool the solution to 0°C (ice bath). Add Hydrazine Hydrate (4.0 g, ~80 mmol) dropwise over 10 minutes.
-
Why Excess? Excess hydrazine acts as a scavenger for the liberated HCl and prevents the formation of the dimer (bis-pyridyl hydrazine).
-
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature.
-
Optimization: If precipitation is slow, warm gently to 40–50°C for 1 hour.
-
Monitoring: TLC will show the conversion of the non-polar chloride to the polar, baseline hydrazine derivative.
-
-
Precipitation: The product usually precipitates as a bright yellow/orange solid directly from the reaction mixture upon cooling.
-
Isolation: Filter the solid under vacuum.
-
Washing: Wash the filter cake with:
-
Cold water (
mL) – to remove hydrazine hydrochloride salts. -
Cold Ethanol (
mL) – to remove organic impurities. -
Diethyl Ether (
mL) – to facilitate drying.
-
-
Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.
Yield: 90–98% Appearance: Yellow to Orange crystalline solid. Melting Point: ~210–215°C (dec).
Mechanism & Signaling Pathway
The reaction proceeds via a classical Nucleophilic Aromatic Substitution (
Mechanistic Flow:
-
Activation: The pyridine ring is electron-deficient.[4] The nitro group at C5 and the ring nitrogen withdraw electron density, making C2 highly electrophilic.
-
Attack: The hydrazine nitrogen (nucleophile) attacks C2.
-
Intermediate: A resonance-stabilized anionic intermediate (Meisenheimer complex) forms. The negative charge is delocalized onto the nitro group and the ring nitrogen.
-
Elimination: Restoration of aromaticity occurs by the expulsion of the chloride ion.
Figure 2: Step-wise mechanism of the SNAr reaction.
Quantitative Data Summary
The following table summarizes expected yields and conditions based on standard protocols for 2-chloro-5-nitropyridine derivatives.
| Parameter | Method A (Room Temp) | Method B (Reflux) |
| Solvent | Ethanol (Abs.) | Acetonitrile |
| Temperature | 25°C | 80°C |
| Time | 4–12 Hours | 1–2 Hours |
| Hydrazine Eq. | 5.0 eq | 3.0 eq |
| Yield | 92% | 88% |
| Purity (HPLC) | >98% | ~95% |
| Primary Impurity | Unreacted Chloride | Bis-pyridyl dimer |
Safety & Troubleshooting
Critical Safety Hazards
-
Hydrazine Hydrate: Potent hepatotoxin, carcinogen, and corrosive. Use double-gloving (nitrile) and work in a fume hood.
-
Nitro Compounds: Polynitro pyridines can be energetic. While this mono-nitro compound is stable, avoid excessive heat (>150°C) or friction during scale-up.
-
Phosphorus Oxychloride: Reacts violently with water. Quench protocols must be strictly followed.
Troubleshooting Guide
-
Issue: Low Yield / No Precipitate.
-
Cause: Product is soluble in the reaction solvent (common if using Methanol).[5]
-
Fix: Concentrate the solvent to 25% volume and add cold water to force precipitation.
-
-
Issue: Formation of Dimer (Bis-compound).
-
Cause: Low concentration of hydrazine relative to the substrate.
-
Fix: Ensure hydrazine is added to the substrate solution, or increase hydrazine equivalents to >5.0.
-
-
Issue: Dark/Tarred Product.
-
Cause: Oxidation of hydrazine or thermal decomposition.
-
Fix: Perform reaction under Nitrogen atmosphere; reduce temperature.
-
References
-
Synthesis of 2-chloro-3-methoxy-5-nitropyridine
- Source: BenchChem Technical Guide. "An In-depth Technical Guide on Methyl 2-methoxy-5-nitropyridine-3-carboxylate." (Contextual synthesis of nitropyridine precursors).
-
URL:
-
Hydrazinolysis Protocols (
on Pyridines):- Source: MDPI Molecules. "Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones.
-
URL:
-
Precursor Availability & Properties
- Source: ChemicalBook. "2-Chloro-3-methoxy-5-nitropyridine Properties and Suppliers."
-
URL:
-
General
Mechanism on Nitropyridines:- Source: Organic Chemistry Portal.
-
URL:
